![molecular formula C19H12OS B12543938 9-Benzylidenenaphtho[2,3-b]thiophen-4(9H)-one CAS No. 671248-07-0](/img/structure/B12543938.png)
9-Benzylidenenaphtho[2,3-b]thiophen-4(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzylidenenaphtho[2,3-b]thiophen-4(9H)-one is a synthetic organic compound known for its unique structural properties and potential applications in medicinal chemistry. This compound belongs to the class of naphtho[2,3-b]thiophen-4-ones, which are characterized by a fused ring system containing both naphthalene and thiophene moieties. The benzylidene group attached to the naphtho[2,3-b]thiophen-4(9H)-one core enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzylidenenaphtho[2,3-b]thiophen-4(9H)-one typically involves the condensation of naphtho[2,3-b]thiophen-4(9H)-one with benzaldehyde. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
9-Benzylidenenaphtho[2,3-b]thiophen-4(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce benzyl derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant antiproliferative activity, making it a candidate for cancer research.
Medicine: It has shown potential as an antimicrotubule agent, inhibiting tubulin polymerization and thus affecting cell division.
Mechanism of Action
The mechanism of action of 9-Benzylidenenaphtho[2,3-b]thiophen-4(9H)-one primarily involves its interaction with tubulin, a protein that plays a crucial role in cell division. By binding to tubulin, the compound inhibits its polymerization, leading to the disruption of microtubule dynamics. This results in cell cycle arrest and apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
9-Benzylidene-naphtho[2,3-b]thiophen-4-ones: These compounds share a similar core structure but may have different substituents on the benzylidene group.
Naphtho[2,3-b]thiophen-4-ones: These lack the benzylidene group but retain the naphtho[2,3-b]thiophen-4-one core.
Benzylidene derivatives: Compounds with a benzylidene group attached to different core structures.
Uniqueness
9-Benzylidenenaphtho[2,3-b]thiophen-4(9H)-one is unique due to its specific combination of the naphtho[2,3-b]thiophen-4-one core and the benzylidene group. This structural arrangement enhances its chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
671248-07-0 |
|---|---|
Molecular Formula |
C19H12OS |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
9-benzylidenebenzo[f][1]benzothiol-4-one |
InChI |
InChI=1S/C19H12OS/c20-18-15-9-5-4-8-14(15)17(19-16(18)10-11-21-19)12-13-6-2-1-3-7-13/h1-12H |
InChI Key |
XNYNFHKXIAAJPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=C2SC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester](/img/structure/B12543862.png)

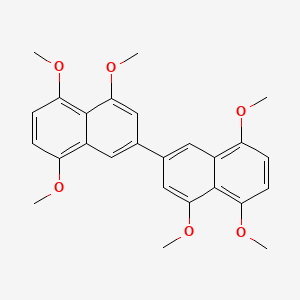
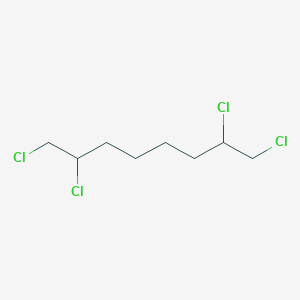
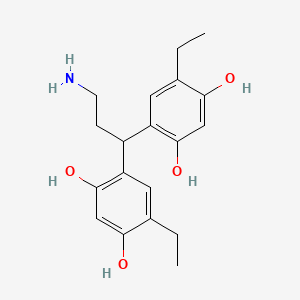


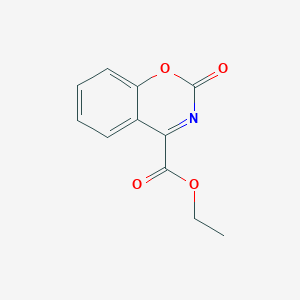
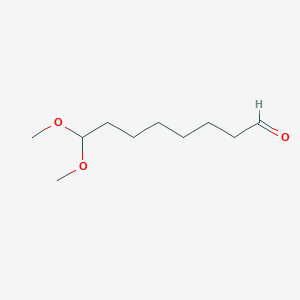
![Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid](/img/structure/B12543899.png)
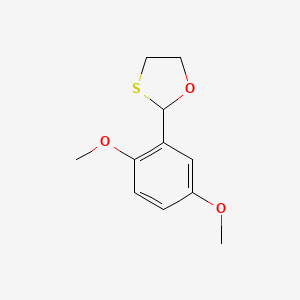
![Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy-](/img/structure/B12543913.png)

![4-[4-(Piperidin-1-yl)phenyl]morpholine](/img/structure/B12543919.png)
